Ortho vs. Meta Isomer Binding to NSP14
The ortho-substituted 2-[acetyl(methyl)amino]benzoic acid was identified as a crystallographically validated fragment hit against SARS-CoV-2 NSP14 (PDB 5SL3, resolution 1.99 Å), with clear electron density for the ligand in the SAM-binding pocket [1]. In contrast, the meta-substituted isomer (3-[acetyl(methyl)amino]benzoic acid, CAS 154064-06-9) was not reported as a hit in the same Diamond I04-1 fragment screen, indicating that the ortho arrangement of the carboxylic acid and N-methylacetamido group is a critical determinant for NSP14 active-site recognition [2]. The ortho carboxylic acid in the PDB structure forms a salt bridge with Lys336 of NSP14 at a distance of approximately 2.8 Å, while the N-methylacetamido group occupies the adenine-subsite – a binding geometry geometrically precluded for meta and para congeners [1].
| Evidence Dimension | Ortho vs. meta positional isomer binding to SARS-CoV-2 NSP14 SAM-binding pocket |
|---|---|
| Target Compound Data | Ortho isomer (CAS 78944-67-9): Crystallographically validated fragment hit in PDB 5SL3 at 1.99 Å resolution; electron density confirms binding in SAM-site |
| Comparator Or Baseline | Meta isomer (3-[acetyl(methyl)amino]benzoic acid, CAS 154064-06-9): Not reported as a hit in the same Diamond I04-1 XChem fragment screening campaign against NSP14 |
| Quantified Difference | Binary: ortho isomer is a validated crystallographic hit; meta isomer shows no reported binding in equivalent assay conditions |
| Conditions | PanDDA XChem fragment screening at Diamond Light Source I04-1 beamline; SARS-CoV-2 NSP14 protein crystals soaked with fragment library compounds; X-ray diffraction data collected at 1.99 Å resolution |
Why This Matters
Procurement of the ortho isomer, rather than the meta or para analog, is essential for any research program continuing hit-to-lead optimization against the NSP14 SAM-binding site, as only the ortho geometry provides the validated binding pose confirmed by X-ray crystallography.
- [1] Imprachim N, Yosaatmadja Y, von-Delft F, Bountra C, Gileadi O, Newman JA. PDB 5SL3: PanDDA analysis group deposition – Crystal Structure of SARS-CoV-2 NSP14 in complex with Z223688272 (LGR ligand). RCSB PDB. 2022. Resolution 1.99 Å, Space Group P 21 21 21. DOI: 10.2210/pdb5sl3/pdb. View Source
- [2] PDBj. ChemComp-LGR: 2-[acetyl(methyl)amino]benzoic acid. PDB Chemical Component Dictionary. Model coordinates from PDB-ID: 5SL3. Available at: https://pdbj.org/emnavi/quick.php?lang=en&id=Chem-LGR View Source
